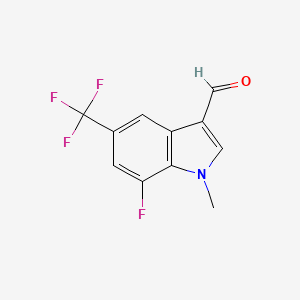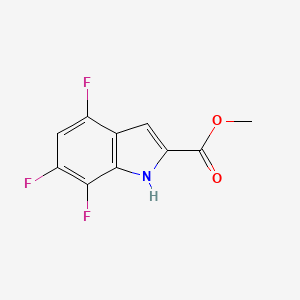
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of fluorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the introduction of the fluorine and trifluoromethyl groups into the indole core through electrophilic substitution reactions. The aldehyde group is then introduced via formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the introduction of functional groups. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is not well-documented. its biological activities are likely influenced by the presence of the fluorine and trifluoromethyl groups, which can affect its interaction with biological targets. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-1-methyl-1H-indole-3-carbaldehyde: Lacks the trifluoromethyl group.
1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde: Lacks the fluorine group.
7-fluoro-1H-indole-3-carbaldehyde: Lacks both the methyl and trifluoromethyl groups.
Uniqueness
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activities. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H7F4NO |
|---|---|
Molecular Weight |
245.17 g/mol |
IUPAC Name |
7-fluoro-1-methyl-5-(trifluoromethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H7F4NO/c1-16-4-6(5-17)8-2-7(11(13,14)15)3-9(12)10(8)16/h2-5H,1H3 |
InChI Key |
QTVUVZYMWSXKQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CC(=C2)C(F)(F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)








